molecular formula C8H8ClNO2 B14853878 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde

4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde

Cat. No.: B14853878
M. Wt: 185.61 g/mol
InChI Key: HHMNFKPKUICRLX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the fourth position, a methoxy group at the sixth position, and an aldehyde group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde typically involves the chloromethylation of 6-methoxypyridine-2-carbaldehyde. One common method is the reaction of 6-methoxypyridine-2-carbaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

  • Substituted pyridine derivatives
  • Carboxylic acids
  • Primary alcohols

Scientific Research Applications

4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is employed in the synthesis of functional materials, such as polymers and ligands for catalysis.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is largely dependent on its functional groups:

    Chloromethyl Group: Acts as an electrophilic center, facilitating nucleophilic substitution reactions.

    Aldehyde Group: Participates in oxidation and reduction reactions, serving as a reactive site for various transformations.

    Methoxy Group: Provides electron-donating effects, influencing the reactivity of the pyridine ring.

The molecular targets and pathways involved in its biological activity are specific to the context in which it is used, such as enzyme inhibition or receptor binding in pharmaceutical applications.

Comparison with Similar Compounds

    4-(Chloromethyl)pyridine-2-carbaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.

    6-Methoxypyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-2-methoxypyridine: The position of the methoxy group is different, affecting its electronic properties and reactivity.

Uniqueness: 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both the chloromethyl and methoxy groups enhances its reactivity and potential for diverse scientific research applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,4H2,1H3

InChI Key

HHMNFKPKUICRLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)CCl

Origin of Product

United States

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